2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties . The presence of both thiazole and pyrimidine rings in its structure contributes to its biological activity and makes it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide (KOH) in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions include various derivatives of this compound, where the chlorine atoms are replaced by other functional groups .
Scientific Research Applications
2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antitumor properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its observed biological effects . For example, it has been shown to inhibit acetyl-CoA carboxylase and VEGF receptors, contributing to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with similar structural features and pharmacological properties.
Uniqueness
2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine is unique due to the presence of two chlorine atoms, which can be substituted to create a wide range of derivatives with diverse biological activities . This versatility makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C5H2Cl2N4S |
---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
2,7-dichloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C5H2Cl2N4S/c6-2-1-3(10-4(7)12-1)11-5(8)9-2/h(H2,8,9,11) |
InChI Key |
YHTZLEBPROKPEC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1Cl)N)N=C(S2)Cl |
Origin of Product |
United States |
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